3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as potential therapeutic agents.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-4-11-29-13-15-30(16-14-29)25-18-24-22(17-23(25)28)27(32)26(19-31(24)12-5-2)35(33,34)21-9-7-20(6-3)8-10-21/h7-10,17-19H,4-6,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMWZLAELGZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)CC)CCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and propyl groups, and the attachment of the piperazine and benzenesulfonyl moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents. Examples include:
- 6-fluoro-1-propylquinoline
- 4-ethylbenzenesulfonyl quinoline
- 4-propylpiperazinyl quinoline
Uniqueness
What sets 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
Overview of the Compound
Chemical Structure : The compound belongs to the class of 1,4-dihydroquinolines, which are known for their diverse biological activities. The specific structure features a sulfonyl group, a fluorine atom, and a piperazine moiety, which may contribute to its pharmacological properties.
Antimicrobial Activity
Compounds similar to 1,4-dihydroquinolines have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance activity against various bacterial strains. For instance, derivatives with piperazine rings often exhibit improved efficacy against Gram-positive and Gram-negative bacteria due to their ability to penetrate bacterial membranes.
Anticancer Properties
Studies have shown that certain 1,4-dihydroquinoline derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. The presence of an ethylbenzenesulfonyl group may enhance interaction with cellular targets, potentially increasing cytotoxicity against tumor cells.
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders or as anxiolytics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key factors influencing activity include:
- Substituents on the quinoline ring : Alterations can lead to significant changes in potency and selectivity.
- Length and branching of alkyl chains : These can affect lipophilicity and membrane permeability.
- Presence of electronegative atoms : Such as fluorine, which can enhance binding affinity to biological targets.
Case Studies
- Antimicrobial Study : A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Research : In vitro studies demonstrated that compounds with similar structures induced apoptosis in human breast cancer cell lines (MCF-7) with IC50 values indicating significant cytotoxicity.
- Neuropharmacology : A related compound was tested for its effects on anxiety-like behavior in rodent models, showing promise as a potential anxiolytic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
